[(1-Methylcyclohexyl)methylidyne]phosphane
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Overview
Description
Phosphine, [(1-methylcyclohexyl)methylidyne]- is an organophosphorus compound with the molecular formula C8H15P. It is also known as (1-methylcyclohexyl)methylidynephosphane. This compound is characterized by the presence of a phosphorus atom bonded to a (1-methylcyclohexyl)methylidyne group. It is a derivative of phosphine, where one of the hydrogen atoms is replaced by the (1-methylcyclohexyl)methylidyne group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [(1-methylcyclohexyl)methylidyne]- typically involves the reaction of a suitable phosphorus precursor with a (1-methylcyclohexyl)methylidyne source. One common method is the reaction of phosphorus trichloride with (1-methylcyclohexyl)methylidyne lithium in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of phosphine, [(1-methylcyclohexyl)methylidyne]- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Phosphine, [(1-methylcyclohexyl)methylidyne]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the parent phosphine.
Substitution: The (1-methylcyclohexyl)methylidyne group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Parent phosphine.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Phosphine, [(1-methylcyclohexyl)methylidyne]- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of phosphine, [(1-methylcyclohexyl)methylidyne]- involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom can form bonds with various substrates, facilitating chemical transformations. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Phosphine, [(1-methylcyclohexyl)methylidyne]- can be compared with other similar compounds such as:
Methylidynephosphane: Contains a carbon-phosphorus triple bond and is highly reactive.
tert-Butylphosphaacetylene: A more stable derivative with a bulky tert-butyl group.
Uniqueness
Phosphine, [(1-methylcyclohexyl)methylidyne]- is unique due to its specific structure and reactivity. The presence of the (1-methylcyclohexyl)methylidyne group imparts distinct chemical properties, making it useful in various applications .
List of Similar Compounds
- Methylidynephosphane
- tert-Butylphosphaacetylene
- Trimethylsilylphosphaacetylene
Properties
CAS No. |
101055-71-4 |
---|---|
Molecular Formula |
C8H13P |
Molecular Weight |
140.16 g/mol |
IUPAC Name |
(1-methylcyclohexyl)methylidynephosphane |
InChI |
InChI=1S/C8H13P/c1-8(7-9)5-3-2-4-6-8/h2-6H2,1H3 |
InChI Key |
BJVRYIJYHQPJOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)C#P |
Origin of Product |
United States |
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